molecular formula C15H14FN3O2 B2841640 N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1436198-48-9

N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2841640
CAS No.: 1436198-48-9
M. Wt: 287.294
InChI Key: NMNYWIZEJRZYGH-UHFFFAOYSA-N
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Description

N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and a carboxamide group, along with an acetylated methylamino phenyl group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-fluoropyridine, undergoes nitration to introduce a nitro group at the 4-position. This is followed by reduction to convert the nitro group to an amino group.

    Acetylation: The amino group is then acetylated using acetic anhydride to form the acetylamino derivative.

    Coupling Reaction: The acetylamino derivative is coupled with 3-bromoaniline under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency catalytic systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while nucleophilic substitution of the fluorine atom can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its activity against specific diseases or its role as a molecular probe.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[Acetyl(methyl)amino]phenyl]-2-chloropyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[3-[Acetyl(methyl)amino]phenyl]-2-bromopyridine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[3-[Acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide can significantly influence its chemical properties, such as electronegativity and reactivity, compared to its chlorine or bromine analogs. This can affect its biological activity and suitability for specific applications.

Properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-10(20)19(2)13-5-3-4-12(9-13)18-15(21)11-6-7-17-14(16)8-11/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNYWIZEJRZYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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